
N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the protection of crops from pests and also has applications in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is an important research topic due to their unique physicochemical properties and biological activities . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Wissenschaftliche Forschungsanwendungen
Agrochemicals
The trifluoromethylpyridines (TFMP) derivatives, including N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. More than 50% of the pesticides launched in the last two decades have been fluorinated, with TFMP derivatives playing a significant role in protecting crops from pests .
Pharmaceuticals
Several TFMP derivatives are utilized in pharmaceuticals, with five pharmaceutical products containing the TFMP moiety having been granted market approval. These compounds are often involved in the treatment of various diseases due to their unique physicochemical properties .
Veterinary Medicine
In addition to human pharmaceuticals, TFMP derivatives, including our compound of interest, are also applied in veterinary medicine. Two veterinary products containing the TFMP moiety are currently approved, indicating the versatility of these compounds across different biological systems .
Biological Activity Modulation
The biological activities of TFMP derivatives are attributed to the combination of the unique properties of the fluorine atom and the pyridine moiety. This makes them suitable for modulating biological activities in various research applications .
Synthesis of Fluorinated Compounds
The development of fluorinated organic chemicals is a growing research area. TFMP derivatives are crucial intermediates in synthesizing these compounds, which have applications in several fields, including materials science .
Drug Synthesis and Development
The compound has been involved in the synthesis and development of new drug molecules. The trifluoromethyl group is a common pharmacophore in FDA-approved drugs, and its presence in a compound can significantly affect the compound’s pharmacological profile .
Functional Materials
The unique characteristics of TFMP derivatives make them suitable for creating functional materials with specific desired properties. This application is particularly relevant in the development of advanced materials with novel functionalities .
Catalysis
In the field of catalysis, TFMP derivatives can act as catalysts or catalyst modifiers due to their unique chemical properties. This application is essential for developing new chemical processes and improving existing ones .
Wirkmechanismus
Target of Action
Compounds containing the trifluoromethyl group are known to exhibit numerous pharmacological activities .
Mode of Action
The mode of action of trifluoromethyl-containing compounds is generally attributed to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to influence various biological pathways due to their unique chemical properties .
Result of Action
The effects of trifluoromethyl-containing compounds are generally attributed to their interaction with various biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety can interact with environmental factors, affecting the compound’s biological activity .
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)8(15)6-5-13-4-3-7(6)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXOBNANUDIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CN=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-(trifluoromethyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)
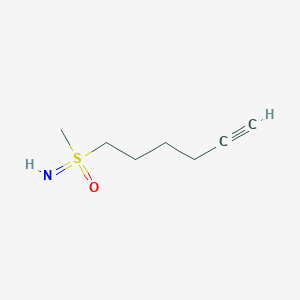



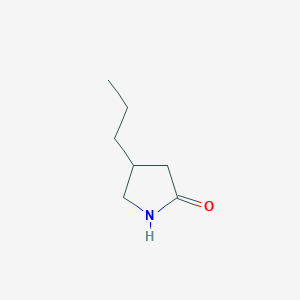
![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)

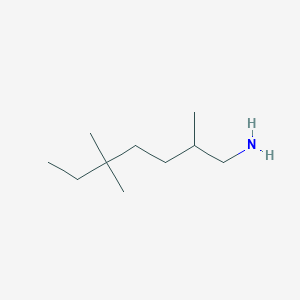
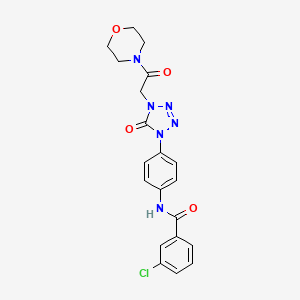

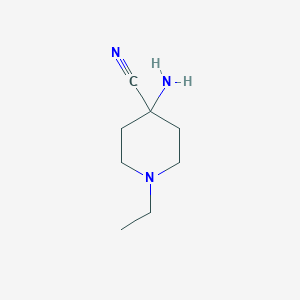
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2868675.png)
